molecular formula C11H11BrN2 B1610928 2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine CAS No. 198209-31-3

2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine

Cat. No. B1610928
CAS RN: 198209-31-3
M. Wt: 251.12 g/mol
InChI Key: AEKQCMMJOMDJPC-UHFFFAOYSA-N
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Description

“2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a unique chemical compound with the empirical formula C11H11N2Br1 . It has a molecular weight of 251.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” are not clearly recognized . More research is needed to understand the chemical reactions of this compound.

Scientific Research Applications

Pharmaceutical Research

The pyrrole moiety is a common feature in many pharmaceutical compounds due to its presence in vital biological structures such as chlorophyll, hemin, and vitamin B12. Compounds with a pyrrole ring, like 2,5-dimethylpyrrole, have shown various biological activities including antibacterial, antihypertensive, and antitubercular properties . Therefore, “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” could potentially be used in the synthesis of new drugs with similar activities.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds like pyrrolopyrazines and imidazoles play a significant role in medicinal chemistry due to their wide range of biological activities . The subject compound could serve as a precursor or intermediate in the synthesis of these heterocycles.

Cross-Coupling Chemical Reactions

Bromopyridines are known to be useful building blocks in various cross-coupling reactions to form C−N bonds . “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” may be utilized in similar reactions as a reactant or catalyst.

Tuberculosis Treatment Research

Compounds containing pyrazole and imidazole rings have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . The compound could be explored for similar therapeutic potentials.

Future Directions

The future directions for “2-Bromo-6-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” are not clearly recognized . More research is needed to explore the potential applications of this compound.

properties

IUPAC Name

2-bromo-6-(2,5-dimethylpyrrol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-6-7-9(2)14(8)11-5-3-4-10(12)13-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKQCMMJOMDJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573519
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198209-31-3
Record name 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 L round-bottomed flask equipped with Dean-Stark trap, condenser, and nitrogen inlet were added 21.3 g (123 mmol) 2-amino-6-bromopyridine, 400 mL toluene, 14.1 g (123 mmol) acetonylacetone, and 20 drops acetic acid. The reaction was refluxed 5 days (tlc in 1/1:ethyl acetate/hexane, Rf=0.8(product), 0.5 (starting material)), cooled, poured into ethyl acetate, washed with saturated aqueous sodium bicarbonate solution and brine, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel using 5% methanol in methylene chloride to afford 14.4 g(47%) of the product as a low-melting yellow solid.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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